molecular formula C10H16O B14630409 4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)- CAS No. 54717-61-2

4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)-

Cat. No.: B14630409
CAS No.: 54717-61-2
M. Wt: 152.23 g/mol
InChI Key: PJDVDOYSDZKWPD-UHFFFAOYSA-N
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Description

4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)- is an organic compound with the molecular formula C10H16O. It is characterized by its unique structure, which includes a pentenal backbone with dimethyl and methylethenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)- can be achieved through several methods. One common approach involves the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale-up the process. The use of advanced catalysts and purification techniques ensures the efficient production of high-purity 4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)- .

Chemical Reactions Analysis

Types of Reactions: 4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in polymer chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s reactivity is influenced by its electronic structure and the presence of substituents, which can modulate its interaction with biological targets .

Comparison with Similar Compounds

  • 2,4,4-Trimethyl-3-formylhexa-1,5-diene
  • 3,3-Dimethyl-2-prop-1-en-2-ylpent-4-enal
  • 2,4-Dimethyl-1-pentene

Comparison: 4-Pentenal, 3,3-dimethyl-2-(1-methylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

54717-61-2

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

3,3-dimethyl-2-prop-1-en-2-ylpent-4-enal

InChI

InChI=1S/C10H16O/c1-6-10(4,5)9(7-11)8(2)3/h6-7,9H,1-2H2,3-5H3

InChI Key

PJDVDOYSDZKWPD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C=O)C(C)(C)C=C

Origin of Product

United States

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